REACTION_CXSMILES
|
[N:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]([NH2:12])[CH2:3][C:2]=1[NH2:13].CS(C)=O.[CH3:18][N:19]1[CH2:24][CH2:23]N[CH2:21][CH2:20]1>C1(C)C=CC=CC=1>[CH3:18][N:19]1[CH2:24][CH2:23][N:12]([C:4]2[CH2:3][C:2]([N:13]3[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]3)=[N:1][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=2)[CH2:21][CH2:20]1
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Name
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3H-[1,5]Benzodiazepine-2,4-diamine
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(CC(=NC2=C1C=CC=C2)N)N
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
It was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropyl ether (80 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1CC(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.1 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |